
6-Bromo-3-chloropyrazin-2-amine
Overview
Description
6-Bromo-3-chloropyrazin-2-amine is an organic compound with the molecular formula C4H3BrClN3. It is a white crystalline solid known for its high thermal stability. This compound is almost insoluble in water at normal temperature but is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of antiepileptic drugs .
Preparation Methods
The preparation of 6-Bromo-3-chloropyrazin-2-amine typically involves the reaction of 6-bromopyrazin-2-amine with aluminum trichloride under the catalysis of cuprous chloride . The specific synthesis process can be carried out using laboratory organic synthesis techniques. Industrial production methods may involve similar reactions but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
6-Bromo-3-chloropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyrazine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-3-chloropyrazin-2-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is primarily used in the synthesis of antiepileptic drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyrazin-2-amine involves its interaction with specific molecular targets and pathways. As a pharmaceutical intermediate, it contributes to the synthesis of active pharmaceutical ingredients that exert their effects through various biological pathways. The exact molecular targets and pathways depend on the specific drugs synthesized from this compound.
Comparison with Similar Compounds
6-Bromo-3-chloropyrazin-2-amine can be compared with other similar compounds, such as:
2-Amino-6-chloropyrazine: Another aminopyrazine derivative with similar chemical properties and applications.
3-Bromo-5-chloropyrazin-2-amine: A compound with a similar structure but different substitution pattern on the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other aminopyrazine derivatives.
Biological Activity
6-Bromo-3-chloropyrazin-2-amine (CAS No. 1082843-72-8) is an organic compound characterized by its molecular formula . This compound is a white crystalline solid known for its high thermal stability and is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly antiepileptic drugs. Its biological activity is of significant interest due to its potential interactions with various biological targets.
- Molecular Weight : 208.44 g/mol
- Density : 1.960 g/cm³
- Boiling Point : 288 °C
- Solubility : Insoluble in water but soluble in organic solvents like methanol and dimethyl sulfoxide .
The biological activity of this compound is believed to involve interactions with key enzymes and proteins. Similar compounds have been shown to interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It could modulate receptor functions, influencing various signaling pathways within cells.
- Gene Expression Changes : Binding interactions may lead to changes in gene expression profiles, affecting cellular behavior.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, highlighting its potential as a therapeutic agent.
Case Study: Antitumor Activity
A study investigated the effects of pyrazine derivatives, including this compound, on tumor cell lines. Results indicated that at concentrations of and , the compound significantly decreased cell viability in various assays (MTT and SRB assays) over different time points (24h, 48h, and 72h) .
Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
---|---|---|---|
0.001 | 20 | 19 | 30 |
0.01 | 16 | 16 | 31 |
0.1 | 13 | 18 | 9 |
This data suggests that the compound has promising antitumor properties and warrants further investigation into its mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating its potential effectiveness in central nervous system disorders.
Applications in Drug Development
This compound is utilized as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological conditions. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-Bromo-3-chloropyrazin-2-amine, and how can reaction conditions be optimized for high yield?
Methodological Answer:
- Halogenation Strategies : Direct bromination of 3-chloropyrazin-2-amine using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C achieves regioselective bromination at the 6-position. Catalytic Lewis acids (e.g., FeBr₃) improve electrophilic substitution efficiency .
- Purification : Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization in ethanol/water (1:3 v/v) enhances purity (>97% by HPLC) .
- Yield Optimization : Lower reaction temperatures (40–50°C) reduce side products like di-brominated analogs. Monitor progress via TLC (Rf ~0.4 in EtOAc/hexane) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Single crystals grown via slow evaporation in DMSO confirm planar pyrazine ring geometry and Br/Cl substituent positions .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity in chloropyrazin-amines be resolved experimentally?
Methodological Answer:
- Mechanistic Studies : Competing bromination at the 5- vs. 6-position arises from solvent polarity and catalyst choice. For example, DMF stabilizes transition states favoring 6-bromination, while THF promotes 5-bromination due to reduced steric hindrance .
- Validation : Use computational modeling (DFT) to compare activation energies for each pathway. Experimentally, synthesize both isomers and compare HPLC retention times with literature data .
Q. What strategies mitigate decomposition of this compound during storage or reactions?
Methodological Answer:
- Stability Analysis : The compound degrades via hydrolysis of the C-Br bond under acidic conditions (pH < 5). Store at 0–4°C in amber vials under inert gas (Ar/N₂) to prevent photolytic or oxidative breakdown .
- Reaction Compatibility : Avoid protic solvents (e.g., MeOH) in Suzuki couplings. Use anhydrous DCM or THF with Pd(PPh₃)₄ as a catalyst to retain halogen reactivity .
Q. How do steric and electronic effects of Br/Cl substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing Cl group activates the pyrazine ring for nucleophilic substitution, while Br enhances oxidative addition in Pd-catalyzed couplings.
- Steric Considerations : The 3-Cl substituent creates steric hindrance, reducing reaction rates in Buchwald-Hartwig aminations. Optimize using bulkier ligands (XPhos) to accelerate C-N bond formation .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 72–74°C vs. 68–70°C): How to validate?
Methodological Answer:
- Purity Check : Contaminants (e.g., residual solvents) lower observed melting points. Re-crystallize the compound twice and analyze via DSC (differential scanning calorimetry) for accurate thermal profiles .
- Instrument Calibration : Cross-validate using certified reference standards (e.g., indium) to rule out equipment bias .
Q. Biological Interaction Studies
Q. What in silico tools predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to model interactions. The NH₂ group forms hydrogen bonds with Asp831, while Br/Cl enhance hydrophobic pocket occupancy .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) to confirm pose retention .
Properties
IUPAC Name |
6-bromo-3-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMPGCBRUNBZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719208 | |
Record name | 6-Bromo-3-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082843-72-8 | |
Record name | 6-Bromo-3-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.